Inosine, 2'-deoxy-, 5'-benzoate

Biocatalysis Regioselective Acylation Nucleoside Protection

Inosine, 2'-deoxy-, 5'-benzoate (also named 5'-O-benzoyl-2'-deoxyinosine, C₁₇H₁₆N₄O₅, MW 356.34 g/mol, XLogP = 0.3) is a synthetically protected purine nucleoside consisting of a hypoxanthine base attached to 2'-deoxyribose that has been regioselectively esterified with benzoic acid at the 5'-hydroxyl group. It is primarily employed as a key protected intermediate in the industrial synthesis of the anti-HIV drug didanosine (ddI) and as a precursor to phosphoramidite monomers used in solid-phase oligonucleotide assembly.

Molecular Formula C17H16N4O5
Molecular Weight 356.33 g/mol
Cat. No. B12338189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine, 2'-deoxy-, 5'-benzoate
Molecular FormulaC17H16N4O5
Molecular Weight356.33 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O
InChIInChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1
InChIKeyLLKCPHDCKASGBS-OANWKOAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine, 2'-deoxy-, 5'-benzoate (CAS 117312-00-2): A 5'-O-Benzoyl-Protected Purine Nucleoside Intermediate for Antiviral Synthesis and Prodrug Design


Inosine, 2'-deoxy-, 5'-benzoate (also named 5'-O-benzoyl-2'-deoxyinosine, C₁₇H₁₆N₄O₅, MW 356.34 g/mol, XLogP = 0.3) is a synthetically protected purine nucleoside consisting of a hypoxanthine base attached to 2'-deoxyribose that has been regioselectively esterified with benzoic acid at the 5'-hydroxyl group . It is primarily employed as a key protected intermediate in the industrial synthesis of the anti-HIV drug didanosine (ddI) and as a precursor to phosphoramidite monomers used in solid-phase oligonucleotide assembly [1].

Why 5'-O-Benzoyl-2'-deoxyinosine Cannot Be Substituted by Unprotected or Alternatively Protected 2'-Deoxyinosine in Critical Synthetic and Pharmacological Applications


The 5'-O-benzoyl group is not a generic ester; it serves simultaneously as a regioselective protecting group stable to the thiocarbonylation and radical-deoxygenation steps of ddI synthesis, yet it is cleanly removable under mild basic methanolysis (NH₃/MeOH). In contrast, the unprotected 2'-deoxyinosine lacks the necessary 5'-OH blockade to direct 3'-modification, while alternative silyl (TBDMS) protection introduces prohibitive reagent costs and requires fluoride-based deprotection incompatible with certain downstream processes [1]. The acetyl analogue, though cheaper, is more labile under the radical conditions and yields a more hydrophilic scaffold less suited for prodrug applications [2]. Consequently, the benzoyl congener occupies a non-substitutable position at the intersection of synthetic practicality, process economics, and pharmacological design.

Quantitative Differentiation Evidence for 5'-O-Benzoyl-2'-deoxyinosine: Yields, Potency, and Physicochemical Comparisons Against Closest Analogs


Enzymatic 5'-O-Monobenzoylation Achieves 98% Isolated Yield with Absolute Regioselectivity for 2'-Deoxyinosine

Lipase from Candida antarctica B (Novozym 435) catalyzes the monobenzoylation of 2'-deoxyinosine exclusively at the 5'-OH position using vinyl benzoate (5 equiv) in THF at 60 °C, providing the 5'-O-benzoyl derivative in 98% isolated yield (entry 6, Table 1) with no detectable 3'-O-acylated side product . In contrast, chemical benzoylation with benzoyl chloride in pyridine—the standard industrial method—produces the 5'-O-benzoate as the major product but typically requires chromatographic removal of 3'-O-benzoyl and 3',5'-di-O-benzoyl contaminants, with reported isolated yields falling in the 80–90% range [1].

Biocatalysis Regioselective Acylation Nucleoside Protection

Benzoyl vs. TBDMS and Trityl: The Only 5'-Protecting Group Compatible with the Full ddI Cascade

The industrial synthesis of didanosine (ddI) proceeds through three consecutive transformations after 5'-O-benzoylation: (i) 3'-O-thiocarbonylation, (ii) radical deoxygenation with Bu₃SnH/AIBN in refluxing dioxane, and (iii) final deprotection with anhydrous NH₃ in methanol [1]. The patent literature explicitly acknowledges that the alternative tert-butyldimethylsilyl (TBDMS) group is economically impractical because it 'is expensive and a fluorine-based reagent becomes necessary in the process of deprotection,' while the trityl group 'prevents the progress of the reaction with satisfactory yields' due to steric bulk [2]. The benzoyl group uniquely balances steric accessibility, radical-condition stability, and mild deprotectability.

Process Chemistry Antiviral API Manufacturing Protecting-Group Strategy

XLogP = 0.3: Calculated Lipophilicity Elevation of ~10–100 Fold Over Unprotected 2'-Deoxyinosine

5'-O-benzoyl-2'-deoxyinosine has a calculated partition coefficient XLogP = 0.3 . While the parent 2'-deoxyinosine carries two free hydroxyl groups and is expected to have an XLogP of approximately –1.0 to –1.5 (experimental values not reported in the literature), the benzoyl ester elevates lipophilicity by 1.3–1.8 log units, corresponding to a 20–60 fold increase in octanol/water partition ratio. In a structurally analogous system, 5'-O-benzoyl-2',3'-dideoxyinosine (Bz-DDI) demonstrated higher oral bioavailability in rats when dosed as a water suspension compared to the acetyl (C2-DDI) and hemisuccinate (Suc-DDI) esters, confirming that the benzoyl ester provides a pharmacokinetic advantage among short-chain 5'-O-acyl prodrugs [1].

Prodrug Design Lipophilicity Membrane Permeability

5'-O-Benzoyl Purine Analogues Exhibit 7.7-Fold Enhancement in Anti-HCV Potency Over Unmasked Congeners (EC50 = 6.1 μM vs. 47.2 μM)

Ikejiri et al. synthesized a panel of 5'-O-masked 2'-deoxyriboside analogues of 6-chloropurine and evaluated them in a cell-based HCV replicon assay. The 5'-O-benzoyl analogue exhibited the highest anti-HCV activity with an EC50 of 6.1 μM, whereas the corresponding 5'-O-unmasked (free hydroxyl) analogue showed an EC50 of 47.2 μM, representing a 7.7-fold potency gain attributed solely to 5'-O-benzoylation . This structure–activity relationship provides class-level evidence that 5'-O-benzoyl protection enhances the antiviral efficacy of purine nucleoside analogues, supporting the hypothesis that 5'-O-benzoyl-2'-deoxyinosine may likewise display superior antiviral activity relative to unprotected 2'-deoxyinosine or other 5'-O-esters.

Antiviral Research Hepatitis C Virus Nucleoside Prodrugs

5'-O-Benzoyl-2'-deoxyinosine 3'-CE Phosphoramidite: A Commercial Building Block for Site-Specific Deoxyinosine Incorporation in Oligonucleotides

The 3'-cyanoethyl phosphoramidite derivative of 5'-O-benzoyl-2'-deoxyinosine (MW 556.56 g/mol, purity ≥95%) is commercially available for automated solid-phase DNA synthesis . Deoxyinosine is widely employed as a 'universal base' in degenerate oligonucleotide probes and antisense therapeutics because its structure permits wobble base-pairing with all four natural nucleobases (A, C, G, T) with roughly equivalent stability . The 5'-O-benzoyl group remains stable throughout the repeated detritylation, coupling, capping, and oxidation cycles of phosphoramidite chemistry, and is quantitatively removed during the final concentrated ammonium hydroxide deprotection step. In this context, the benzoyl ester is functionally interchangeable with the 5'-O-DMT group but confers distinct solubility and chromatographic mobility properties that can be advantageous in the purification of certain modified oligonucleotides.

Oligonucleotide Synthesis Phosphoramidite Chemistry Universal Base

Optimal Procurement and Research Application Scenarios for 5'-O-Benzoyl-2'-deoxyinosine Based on Quantitative Evidence


Large-Scale Synthesis of Didanosine (ddI) Antiviral API

Process chemistry teams manufacturing generic didanosine (anti-HIV) should procure 5'-O-benzoyl-2'-deoxyinosine as the critical 5'-O-protected intermediate. The benzoyl group uniquely withstands the radical deoxygenation cascade (DTI thiocarbonylation, Bu₃SnH/AIBN reduction) and is quantitatively cleaved with NH₃/MeOH, avoiding the fluoride waste streams and steric-yield penalties associated with TBDMS and trityl protecting groups [1]. This intermediate is the established gateway to ddI in the patent and primary literature, and no alternative 5'-protected 2'-deoxyinosine derivative has been validated for industrial-scale ddI production.

Green-Chemistry Enzymatic Synthesis Process Development

Research groups developing sustainable nucleoside chemistry processes should evaluate 5'-O-benzoyl-2'-deoxyinosine synthesized via the Candida antarctica lipase B (Novozym 435) route. This enzymatic method delivers 98% isolated yield with complete 5'-regioselectivity—eliminating the 3'-O-acyl side products that necessitate chromatographic separation in the chemical benzoylation route—while the enzyme and vinyl benzoate can be recovered and reused, demonstrating industrial suitability [2].

Prodrug Design for Oral Nucleoside Analogues

Medicinal chemistry teams pursuing orally bioavailable nucleoside prodrugs should include 5'-O-benzoyl-2'-deoxyinosine as a comparator scaffold. Its XLogP of 0.3 represents a substantial lipophilicity increase over the parent 2'-deoxyinosine, and structure–activity data from the benzoyl-ddI prodrug series demonstrates superior oral bioavailability over acetyl and hemisuccinate esters [3]. Additionally, class-level evidence shows that 5'-O-benzoyl purine analogues achieve 7.7-fold greater anti-HCV potency than their unmasked counterparts (EC50 6.1 vs. 47.2 μM), warranting the inclusion of 5'-O-benzoyl-2'-deoxyinosine in antiviral screening cascades .

Modified Oligonucleotide Synthesis Requiring Post-Synthetic Deprotection Flexibility

Oligonucleotide synthesis facilities that need to incorporate deoxyinosine residues at specific positions using a non-DMT-protected phosphoramidite should procure the 5'-O-benzoyl-2'-deoxyinosine 3'-CE phosphoramidite building block. The benzoyl group remains intact throughout chain assembly, providing orthogonal protection that can be leveraged for selective 5'-end manipulation or purification strategies that exploit the differential hydrophobicity of the benzoyl moiety relative to DMT-on full-length sequences .

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